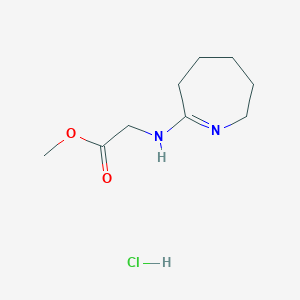

methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride

CAS No.: 1332530-94-5

Cat. No.: VC2846588

Molecular Formula: C9H17ClN2O2

Molecular Weight: 220.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1332530-94-5 |

|---|---|

| Molecular Formula | C9H17ClN2O2 |

| Molecular Weight | 220.69 g/mol |

| IUPAC Name | methyl 2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)acetate;hydrochloride |

| Standard InChI | InChI=1S/C9H16N2O2.ClH/c1-13-9(12)7-11-8-5-3-2-4-6-10-8;/h2-7H2,1H3,(H,10,11);1H |

| Standard InChI Key | OPHJMVJDCRBXFL-UHFFFAOYSA-N |

| SMILES | COC(=O)CNC1=NCCCCC1.Cl |

| Canonical SMILES | COC(=O)CNC1=NCCCCC1.Cl |

Introduction

Chemical Identity and Structure

Basic Identification

Methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride is a crystalline compound with defined chemical attributes. The compound is characterized by its specific molecular parameters as outlined in Table 1, which presents its fundamental chemical identifiers and structural information.

| Parameter | Value |

|---|---|

| CAS Registry Number | 1332530-94-5 |

| Molecular Formula | C9H17ClN2O2 |

| Molecular Weight | 220.69 g/mol |

| SMILES Notation | COC(CNC1CCCCCN=1)=O |

| InChI Key | SAVRHDGMVUAWMN-UHFFFAOYSA-N |

| Stereo Configuration | ACHIRAL |

Table 1: Chemical Identifiers of Methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate Hydrochloride

Structural Features

The compound consists of a seven-membered tetrahydro-2H-azepine ring with an imine functional group at position 7, to which a glycine methyl ester moiety is attached via the nitrogen atom. This creates a secondary amine linkage between the azepine and the glycine derivative. The structure exists as a hydrochloride salt, which affects its solubility profile and stability characteristics. The azepine ring provides conformational flexibility that may influence the compound's biological interactions and chemical reactivity.

Physicochemical Properties

Physical Characteristics

Methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride typically appears as a crystalline solid under standard conditions. Its salt form contributes significantly to its physical properties, particularly its solubility profile and stability. The compound demonstrates moderate lipophilicity and water solubility, properties that are critical for its potential applications in medicinal chemistry research .

Solubility and Partition Coefficients

The compound exhibits specific physicochemical parameters that define its behavior in various solvent systems. These properties are crucial for understanding its pharmacokinetic profile and potential formulation strategies, as detailed in Table 2.

| Property | Value |

|---|---|

| LogP | 0.7946 |

| LogD | -3.2527 |

| LogSw | -0.7574 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 42.164 Ų |

Table 2: Physicochemical Properties of Methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate Hydrochloride

The moderate LogP value of 0.7946 indicates a balance between hydrophilicity and lipophilicity, which may facilitate membrane permeability while maintaining reasonable water solubility. The negative LogD value suggests predominant ionization at physiological pH, which would affect its distribution in biological systems. The compound's hydrogen bonding capabilities, with 4 acceptors and 1 donor, contribute to its potential for specific molecular interactions with biological targets .

Synthesis and Production

Synthetic Approaches

The synthesis of methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride involves several carefully controlled reaction steps. The process typically begins with the preparation of the tetrahydro-2H-azepine ring structure, followed by functionalization at position 7 and subsequent coupling with a glycine methyl ester moiety. The final step involves salt formation with hydrogen chloride to yield the hydrochloride salt.

Reaction Conditions and Reagents

The synthesis requires precise control of reaction conditions, including temperature, solvent selection, and pH management. Common reagents employed in the synthesis include:

-

Dicyclohexylcarbodiimide (DCC) for coupling reactions

-

Protecting groups to manage functional group interactions

-

Appropriate catalysts to facilitate specific transformation steps

-

Purification techniques to ensure high product quality

The synthetic route must be carefully optimized to maximize yield and purity while minimizing the formation of unwanted by-products. This requires expertise in organic synthesis methodology and analytical techniques for monitoring reaction progress and product quality.

Analytical Characterization

Spectroscopic Methods

Several analytical techniques are essential for the characterization and quality assessment of methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride. These techniques provide information about the compound's structure, purity, and concentration, as detailed in Table 3.

| Analytical Technique | Application |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structure confirmation, purity assessment |

| Infrared (IR) Spectroscopy | Functional group identification |

| High Performance Liquid Chromatography (HPLC) | Purity determination, quantitative analysis |

| Mass Spectrometry (MS) | Molecular weight confirmation, structural analysis |

Table 3: Analytical Techniques for Characterization of Methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate Hydrochloride

NMR spectroscopy is particularly valuable for confirming the structure of the compound, providing information about the proton and carbon environments within the molecule. IR spectroscopy helps identify key functional groups, such as the ester carbonyl, amine, and imine functions. HPLC is essential for purity assessment and quantitative analysis, while mass spectrometry confirms the molecular weight and can provide additional structural information through fragmentation patterns.

Research Applications

Medicinal Chemistry Studies

Methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride has potential applications in medicinal chemistry research, particularly in the development of new therapeutic agents. Its structural features make it a valuable compound for studies aimed at understanding structure-activity relationships and for the design of novel compounds with improved pharmacological properties.

Related Compounds and Derivatives

The compound is structurally related to other azepine derivatives, including 3,4,5,6-tetrahydro-2H-azepin-7-amine (CAS No. 2214-67-7) and 3,4,5,6-tetrahydro-7-methoxy-2H-azepine (CAS No. 2525-16-8). These related compounds share the seven-membered heterocyclic ring structure but differ in their functional group substitutions, which results in distinct chemical and potential biological properties .

The chemical relationship between these compounds provides a framework for understanding how structural modifications affect properties and activities, which is valuable for rational drug design and optimization strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume